Dimethyl (2Z)-3-amino-2-pentenedioate
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Overview
Description
Dimethyl 3-aminopent-2-enedioate is an organic compound with the molecular formula C7H11NO4 It is a derivative of pentenedioic acid, featuring an amino group and two ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 3-aminopent-2-enedioate can be synthesized through several methods. One common approach involves the reaction of dimethyl maleate with ammonia or an amine under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of dimethyl 3-aminopent-2-enedioate may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of high-purity starting materials and optimized reaction parameters is crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3-aminopent-2-enedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions involving the amino group.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted amines or amides.
Scientific Research Applications
Dimethyl 3-aminopent-2-enedioate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which dimethyl 3-aminopent-2-enedioate exerts its effects involves interactions with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester groups can undergo hydrolysis, releasing active metabolites that participate in biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Dimethyl fumarate: Another ester derivative with applications in medicine, particularly for treating multiple sclerosis.
Dimethyl maleate: A related compound used in polymer production and as a chemical intermediate.
Uniqueness
Dimethyl 3-aminopent-2-enedioate is unique due to its combination of an amino group and ester groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it valuable for various applications in research and industry.
Properties
Molecular Formula |
C7H11NO4 |
---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
dimethyl (Z)-3-aminopent-2-enedioate |
InChI |
InChI=1S/C7H11NO4/c1-11-6(9)3-5(8)4-7(10)12-2/h3H,4,8H2,1-2H3/b5-3- |
InChI Key |
CIDSYVVJNVVERM-HYXAFXHYSA-N |
Isomeric SMILES |
COC(=O)C/C(=C/C(=O)OC)/N |
Canonical SMILES |
COC(=O)CC(=CC(=O)OC)N |
Origin of Product |
United States |
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